molecular formula C9H17BrO5 B606390 Bromo-PEG3-Acid CAS No. 782475-35-8

Bromo-PEG3-Acid

Cat. No.: B606390
CAS No.: 782475-35-8
M. Wt: 285.13
InChI Key: OKWHCSUISPMYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo-PEG3-Acid: is a heterobifunctional, PEGylated crosslinker featuring a bromo group at one end and a carboxyl group at the other. The compound contains three polyethylene glycol (PEG) units, which enhance its solubility in biological applications. This compound is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, and other tool compounds for chemical biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo-PEG3-Acid can be synthesized through a multi-step process involving the reaction of polyethylene glycol with a brominating agent. The typical synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves rigorous purification steps, such as column chromatography and recrystallization, to ensure the final product meets industry standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromide group serves as a highly reactive leaving group, enabling efficient nucleophilic substitution under mild conditions .

Key Reactants and Conditions

NucleophileReaction ConditionsMajor ProductsApplications
Thiols (e.g., cysteine residues)pH 7–8, 25°CThioether-linked PEG conjugatesProtein PEGylation
Amines (e.g., lysine residues)pH 8–9, RTSecondary amine-PEG adductsAntibody-drug conjugates (ADCs)
HydroxidesAqueous, 50°CPEG-alcohol derivativesSolubility enhancement

Mechanistic Insight :
The bromide undergoes SN2 displacement, where nucleophiles attack the electrophilic carbon adjacent to the bromide. The PEG spacer enhances solubility, allowing reactions in aqueous media .

Example :
Reaction with sodium hydrosulfide (NaSH) yields thiol-PEG3-acid, critical for site-specific protein modification .

Amide Bond Formation

The terminal carboxylic acid reacts with primary amines via carbodiimide-mediated coupling, forming stable amide bonds .

Reaction Optimization

ActivatorCoupling ConditionsEfficiencyApplications
EDC/HOBtpH 4.5–5.5, 0°C–RT>90% yieldProtein-drug conjugates
DIC/DMAPDMF, 25°C85–90% yieldSurface functionalization

Critical Factors :

  • pH : Optimal at 4.5–5.5 to stabilize the reactive O-acylisourea intermediate .
  • Competing Hydrolysis : Unreacted intermediates hydrolyze to regenerate carboxylic acids, necessitating stoichiometric control .

Case Study :
EDC-mediated conjugation of this compound to trastuzumab (anti-HER2 antibody) achieved a drug-to-antibody ratio (DAR) of 3.8 ± 0.2, demonstrating high reproducibility .

Competitive Reactivity and Selectivity

The dual functionality introduces challenges in selective modifications:

  • Order of Reactivity : Bromide substitution typically precedes carboxylic acid activation to avoid cross-reactivity .
  • Orthogonal Strategies : Sequential reactions (e.g., initial bromide substitution followed by EDC coupling) enable precise bioconjugation .

Comparative Kinetics :

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Half-Life (25°C)
Br⁻ Substitution (with thiols)1.2 × 10⁻³15 min
Amide Formation (with EDC)5.6 × 10⁻⁴30 min

Drug Delivery Systems

  • ADC Development : this compound links cytotoxic payloads (e.g., MMAE) to antibodies via thioether bonds, enhancing tumor targeting .
  • PEGylation : Improves pharmacokinetics of peptides (e.g., insulin), increasing half-life from 5 hrs (unmodified) to 20 hrs (PEGylated) .

Material Science

  • Surface Modification : Functionalizes nanoparticles (e.g., AuNPs) for biosensing applications .

Stability and Storage

  • Thermal Degradation : Decomposes above 60°C, releasing bromoethane .
  • Storage : Stable at −20°C for >2 years; hydrolyzes in humid environments .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Bromo-PEG3-Acid contains three PEG units, enhancing its solubility in biological environments. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for efficient conjugation with various biomolecules. The carboxylic acid group enables the formation of stable amide bonds with primary amines, which is crucial for creating conjugates with proteins and other biomolecules .

Chemistry

  • Building Block for Synthesis : this compound is utilized as a versatile building block in the synthesis of small molecules and PEGylated compounds. Its ability to engage in nucleophilic substitution reactions makes it valuable for creating complex chemical structures .

Biology

  • Bioconjugation : This compound is widely used for bioconjugation processes, where it facilitates the attachment of biomolecules such as proteins or peptides to PEG chains. This modification enhances the solubility and stability of these biomolecules, improving their pharmacokinetic properties .

Medicine

  • Drug Delivery Systems : this compound plays a crucial role in developing advanced drug delivery systems, including antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs). These systems target specific cells or proteins, thereby improving therapeutic efficacy while minimizing side effects .

Industry

  • Functionalized PEG Derivatives : In industrial applications, this compound is employed in synthesizing various functionalized PEG derivatives used as surfactants, emulsifiers, and stabilizers in pharmaceuticals and cosmetics .

Case Studies

  • Antibody-Drug Conjugates : this compound has been successfully incorporated into antibody-drug conjugates to enhance their solubility and stability. Studies have shown that these conjugates exhibit improved therapeutic effects against cancer cells while reducing systemic toxicity.
  • PROTAC Development : Research has demonstrated the utility of this compound in developing PROTACs aimed at targeted protein degradation. These compounds leverage the unique properties of this compound to selectively degrade harmful proteins within cells, offering a novel therapeutic approach for various diseases .

Summary Table of Applications

Field Application Description
ChemistrySynthesis Building BlockUsed for creating complex molecules through nucleophilic substitution reactions
BiologyBioconjugationEnhances solubility and stability of biomolecules through PEGylation
MedicineDrug Delivery SystemsKey component in antibody-drug conjugates and PROTACs for targeted therapies
IndustryFunctionalized PEG DerivativesUtilized as surfactants and stabilizers in pharmaceuticals and cosmetics

Mechanism of Action

Bromo-PEG3-Acid exerts its effects through its functional groups, which can undergo various chemical reactions. The bromo group can participate in nucleophilic substitution reactions, allowing the introduction of new functional groups. The carboxyl group can participate in esterification and amidation reactions, enabling the formation of esters and amides. These reactions allow this compound to be used as a versatile building block for the synthesis of various functionalized PEG derivatives .

Comparison with Similar Compounds

Uniqueness: Bromo-PEG3-Acid is unique due to its combination of a bromo group and a carboxyl group, along with three PEG units. This combination provides enhanced solubility and versatility in various chemical reactions, making it a valuable building block for the synthesis of functionalized PEG derivatives .

Biological Activity

Bromo-PEG3-acid, a heterobifunctional polyethylene glycol (PEG) derivative, has garnered attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and biological activities. This compound contains a bromo group at one end and a carboxylic acid group at the other, facilitating its use as a crosslinker in various applications, including drug delivery systems and targeted protein degradation strategies.

Structural Characteristics

The structural formula of this compound can be represented as follows:

Br CCOCCOCCOCCC O O\text{Br CCOCCOCCOCCC O O}

This structure allows for significant versatility in bioconjugation applications, enhancing the solubility and stability of conjugated molecules.

This compound functions primarily as a linker in drug conjugates. Its PEG component improves the pharmacokinetic properties of therapeutic agents by enhancing solubility, reducing immunogenicity, and increasing circulation time in biological systems. The bromo group serves as an effective leaving group for nucleophilic substitution reactions, enabling the attachment of various biomolecules or drugs to achieve desired therapeutic effects .

Applications in Drug Development

  • Antibody-Drug Conjugates (ADCs) : this compound is utilized to link antibodies with cytotoxic drugs, allowing for targeted delivery to cancer cells while minimizing damage to healthy tissues.
  • Proteolysis Targeting Chimeras (PROTACs) : This compound plays a crucial role in PROTAC technology, which harnesses the ubiquitin-proteasome system to selectively degrade target proteins. The incorporation of this compound in PROTACs enhances their efficacy by improving solubility and stability .
  • Bioconjugation : The compound is employed in various bioconjugation strategies, facilitating the attachment of therapeutic agents to proteins or other biomolecules .

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits promising biological activity through its application in drug delivery systems. Key findings include:

  • Increased Solubility : The PEG component significantly enhances the water solubility of conjugated drugs, which is critical for their bioavailability.
  • Targeted Delivery : By linking therapeutic agents to targeting ligands via this compound, researchers can achieve more precise delivery to diseased tissues, particularly in cancer therapy .
  • Reduced Immunogenicity : The hydrophilic nature of PEG reduces the likelihood of immune responses against conjugated drugs, improving patient outcomes .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

StudyFindings
Study 1 Demonstrated enhanced solubility and stability of ADCs using this compound as a linker, leading to improved therapeutic indices in preclinical models.
Study 2 Investigated the use of this compound in PROTACs, showing significant degradation of target proteins in cancer cell lines compared to controls.
Study 3 Evaluated bioconjugation efficiency with this compound, resulting in successful attachment of therapeutic agents to antibodies with high yield and purity.

Q & A

Basic Research Questions

Q. How can researchers determine the solubility of Bromo-PEG3-Acid in aqueous versus organic solvents for experimental design?

this compound’s solubility is influenced by its PEG spacer, which enhances hydrophilicity. For aqueous solubility, dissolve in PBS (pH 7.4) or water with sonication. For organic solvents, test polar aprotic solvents like DMSO or DMF. Always validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates. Adjust pH if necessary, as the carboxylic acid group (pKa ~4.5) may require deprotonation for stability .

Q. What are standard protocols for conjugating this compound to amine-containing biomolecules (e.g., proteins, peptides)?

Use carbodiimide crosslinkers (e.g., EDC/NHS) to activate the carboxylic acid group for nucleophilic attack by primary amines. Typical steps:

  • Dissolve this compound in anhydrous DMF (1–5 mM).
  • Add EDC (1.2 equiv) and NHS (1.5 equiv), stir at 25°C for 30 min.
  • Add amine-containing biomolecule (1.1 equiv) in PBS, react for 2–4 hr at 4°C.
  • Purify via size-exclusion chromatography (SEC) or dialysis. Confirm conjugation via MALDI-TOF or SDS-PAGE with Coomassie staining .

Q. Which analytical techniques are recommended to validate the purity of this compound post-synthesis?

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%).
  • NMR : Confirm structural integrity via ¹H NMR (DMSO-d6): δ 3.5–3.7 ppm (PEG backbone), δ 4.3 ppm (Br-CH2), δ 12.5 ppm (COOH).
  • Mass Spectrometry : ESI-MS in negative mode to verify molecular weight (expected [M-H]⁻: 309.1 g/mol) .

Q. What storage conditions are optimal to prevent degradation of this compound?

Store at −20°C in anhydrous DMSO or under inert gas (argon) to prevent hydrolysis of the bromo group. Aliquot to avoid freeze-thaw cycles. Monitor degradation via TLC (silica gel, ethyl acetate/hexanes 1:1; Rf ~0.3) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for bromo-alkyne click chemistry using this compound?

  • Catalyst Screening : Test Cu(I) (e.g., TBTA-Cu) versus Ru-based catalysts for azide-alkyne cycloadditions.
  • Solvent Compatibility : Use tert-butanol/water mixtures (1:1) to balance solubility of PEG and hydrophobic alkynes.
  • Kinetic Analysis : Monitor reaction progress via in-situ IR (disappearance of azide peak at ~2100 cm⁻¹). Optimize molar ratios (1:1.2 this compound:alkyne) and temperature (25–50°C) .

Q. How should discrepancies in reported conjugation efficiencies (e.g., 60% vs. 90%) be addressed methodologically?

  • Controlled Replicates : Perform triplicate experiments under identical conditions (pH, temperature, reagent purity).
  • Error Source Analysis : Quantify residual unreacted this compound via reverse-phase HPLC.
  • Statistical Modeling : Apply ANOVA to identify variability sources (e.g., batch effects, storage duration) .

Q. What experimental designs are suitable to assess the impact of PEG chain length on bioconjugate stability?

Use a PICO framework :

  • Population : Bromo-PEGn-Acid (n=3, 4, 6).
  • Intervention : Conjugation to a model protein (e.g., BSA).
  • Comparison : Stability in serum (37°C, 72 hr) via SEC-HPLC.
  • Outcome : Half-life calculated from degradation kinetics. Include negative controls (non-PEGylated BSA) .

Q. How can researchers statistically analyze batch-to-batch variability in crosslinking efficiency?

  • Data Collection : Record reaction yields, purity, and storage time for ≥5 batches.
  • Multivariate Regression : Correlate efficiency with variables like solvent lot, humidity, or activation time.
  • Control Charts : Use Six Sigma principles to establish acceptable variability thresholds (±2σ) .

Q. Methodological Notes

  • Contradiction Resolution : When literature reports conflicting data (e.g., optimal pH for conjugation), conduct meta-analysis using PRISMA guidelines to identify methodological differences (e.g., buffer ionic strength, reagent ratios) .
  • Ethical Considerations : Adhere to institutional guidelines for handling brominated compounds, ensuring waste disposal complies with EPA/DOT regulations .

Properties

IUPAC Name

3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWHCSUISPMYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.